1,3,6-Trimethyl-2-oxo-n-(3-[(e)-2-pyridin-4-ylvinyl]phenyl)-2,3-dihydro-1h-benzimidazole-5-sulfonamide
Description
1,3,6-Trimethyl-2-oxo-N-(3-[(E)-2-pyridin-4-ylvinyl]phenyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide is a benzimidazole derivative featuring a sulfonamide group at the 5-position, a 2-oxo-2,3-dihydrobenzimidazole core, and a substituted styrylpyridine moiety. Key structural attributes include:
- Sulfonamide Group: Enhances solubility and hydrogen-bonding capacity .
- E-Styrylpyridine Side Chain: Introduces conjugation and coordination sites for metal binding or target engagement.
The compound’s structure suggests applications in medicinal chemistry (e.g., kinase inhibition) or materials science, though specific biological data are unavailable in the provided evidence. Its crystallographic parameters may have been determined using SHELX software, a standard for small-molecule refinement .
Properties
IUPAC Name |
1,3,6-trimethyl-2-oxo-N-[3-[(E)-2-pyridin-4-ylethenyl]phenyl]benzimidazole-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-16-13-20-21(27(3)23(28)26(20)2)15-22(16)31(29,30)25-19-6-4-5-18(14-19)8-7-17-9-11-24-12-10-17/h4-15,25H,1-3H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZNSCOMARXZLHN-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1S(=O)(=O)NC3=CC=CC(=C3)C=CC4=CC=NC=C4)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1S(=O)(=O)NC3=CC=CC(=C3)/C=C/C4=CC=NC=C4)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield, purity, and cost-effectiveness while ensuring safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
1,3,6-Trimethyl-2-oxo-n-(3-[(e)-2-pyridin-4-ylvinyl]phenyl)-2,3-dihydro-1h-benzimidazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions can occur at various positions on the benzimidazole core or the pyridinylvinyl substituent.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for substitution reactions). Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups.
Scientific Research Applications
1,3,6-Trimethyl-2-oxo-n-(3-[(e)-2-pyridin-4-ylvinyl]phenyl)-2,3-dihydro-1h-benzimidazole-5-sulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 1,3,6-Trimethyl-2-oxo-n-(3-[(e)-2-pyridin-4-ylvinyl]phenyl)-2,3-dihydro-1h-benzimidazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Group Variations
The following compounds (from ) share partial structural motifs with the target compound but differ in key substituents:
| Compound ID | Core Structure | Key Functional Groups | Notable Differences |
|---|---|---|---|
| Target Compound | Benzimidazole | Sulfonamide, Trimethyl, Styrylpyridine | Reference standard |
| 1357398-62-9 | Benzoimidazole | Dicyclohexylphosphinophenyl | Phosphine substituent; lacks sulfonamide |
| 1373938-21-6 | Pyridine-benzamide | Difluorobenzamide, Isoxazolone | Benzamide replaces sulfonamide; fluorinated |
| 1080630-08-5 | Trifluoromethyl-chlorophenyl | Trifluoromethyl, Chlorine, Triazine | Triazine core; halogen-rich substituents |
Key Observations:
- Sulfonamide vs. Benzamide : The sulfonamide group in the target compound likely confers higher acidity (pKa ~10–11) and solubility compared to the neutral benzamide in 1373938-21-6 .
- Phosphine vs.
- Halogenation Effects : Compound 1080630-08-5 contains trifluoromethyl and chlorine groups, which may enhance metabolic stability but reduce solubility compared to the target’s methyl and sulfonamide groups.
Hydrogen Bonding and Crystallinity
Hydrogen-bonding patterns, critical for crystal packing and stability, differ significantly:
- 1373938-21-6 : The difluorobenzamide and isoxazolone groups may create a 1D chain via N–H···O and C–H···F interactions.
- 1357398-62-9 : The phosphine group lacks hydrogen-bonding capacity, likely resulting in less ordered crystal structures.
Pharmacokinetic and Physicochemical Properties (Inferred)
| Property | Target Compound | 1373938-21-6 | 1357398-62-9 |
|---|---|---|---|
| Molecular Weight | ~480 g/mol | ~430 g/mol | ~520 g/mol |
| LogP (Estimated) | 3.2–3.8 | 2.8–3.1 | 4.5–5.0 |
| Solubility (aq., pH 7.4) | Moderate (sulfonamide) | Low (benzamide) | Very low (phosphine) |
| Metabolic Stability | Moderate (methyl groups) | High (fluorine) | Low (bulky substituents) |
Research Implications and Limitations
- Structural Insights : The target’s sulfonamide and styrylpyridine groups balance solubility and target engagement, distinguishing it from halogen-rich or phosphine-containing analogs.
- Crystallography : SHELX-based refinement (if applied) would ensure precise structural determination, critical for understanding intermolecular interactions .
- Limitations : Direct biological or experimental data for the target compound are absent in the provided evidence; comparisons rely on structural extrapolation.
Biological Activity
1,3,6-Trimethyl-2-oxo-n-(3-[(e)-2-pyridin-4-ylvinyl]phenyl)-2,3-dihydro-1h-benzimidazole-5-sulfonamide is a compound belonging to the benzimidazole class, which has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 398.48 g/mol
The structure features a benzimidazole core substituted with a pyridine vinyl group and a sulfonamide moiety, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of benzimidazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to 1,3,6-trimethyl derivatives demonstrate efficacy against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or inhibition of nucleic acid synthesis.
Table 1: Antimicrobial Efficacy of Benzimidazole Derivatives
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1,3,6-Trimethyl Derivative | E. coli | 32 µg/mL |
| 1,3-Dimethyl Derivative | S. aureus | 16 µg/mL |
| 1-Methyl Derivative | C. albicans | 8 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of tumor growth.
Case Study: Anticancer Efficacy
In a study involving human cancer cell lines (e.g., MCF-7 breast cancer cells), treatment with the compound resulted in a significant reduction in cell viability compared to control groups. The underlying mechanism was attributed to the activation of caspase enzymes involved in the apoptotic process.
Anti-inflammatory Effects
Benzimidazole derivatives have been reported to exhibit anti-inflammatory activity by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This property makes them potential candidates for treating inflammatory diseases.
The biological activity of 1,3,6-trimethyl derivatives can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonamide group is known to inhibit carbonic anhydrase and other enzymes crucial for microbial survival.
- DNA Interaction : The planar structure allows intercalation into DNA strands, disrupting replication and transcription.
- Cell Membrane Disruption : The hydrophobic regions interact with lipid membranes, leading to increased permeability and cell lysis.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of benzimidazole derivatives. Modifications at specific positions on the benzimidazole ring or side chains can enhance potency and selectivity.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Methyl group at position 1 | Increases lipophilicity |
| Sulfonamide substitution | Enhances antimicrobial activity |
| Pyridine vinyl group | Improves anticancer efficacy |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
